

Aminomethylbenzoic Acid- $^{13}\text{C}_2,^{15}\text{N}$: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Intermediate of tranexamic Acid- $^{13}\text{C}_2,^{15}\text{N}$*

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This technical guide provides an in-depth overview of Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$, a stable isotope-labeled derivative of 4-(aminomethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its applications in biological research, particularly as a tool to study its roles as a competitive inhibitor of the peptide transporter 1 (PepT1) and as an antifibrinolytic agent.

Chemical Structure and Physicochemical Properties

Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$ is an isotopically labeled form of 4-(aminomethyl)benzoic acid where two carbon atoms and one nitrogen atom are replaced with their respective stable isotopes, ^{13}C and ^{15}N . Based on common synthetic routes for isotopically labeled amino acids, the most plausible positions for these labels are the nitrogen of the amino group, the carbon of the aminomethyl group, and the carbon of the carboxyl group. This labeling provides a distinct mass shift, making it a valuable tool for mass spectrometry and nuclear magnetic resonance (NMR) based studies.

Chemical Structure:

Caption: Chemical structure of 4-(Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$).

Physicochemical Properties

The following table summarizes the key physicochemical properties of the unlabeled 4-(aminomethyl)benzoic acid, which are expected to be nearly identical for its isotopically labeled counterpart.

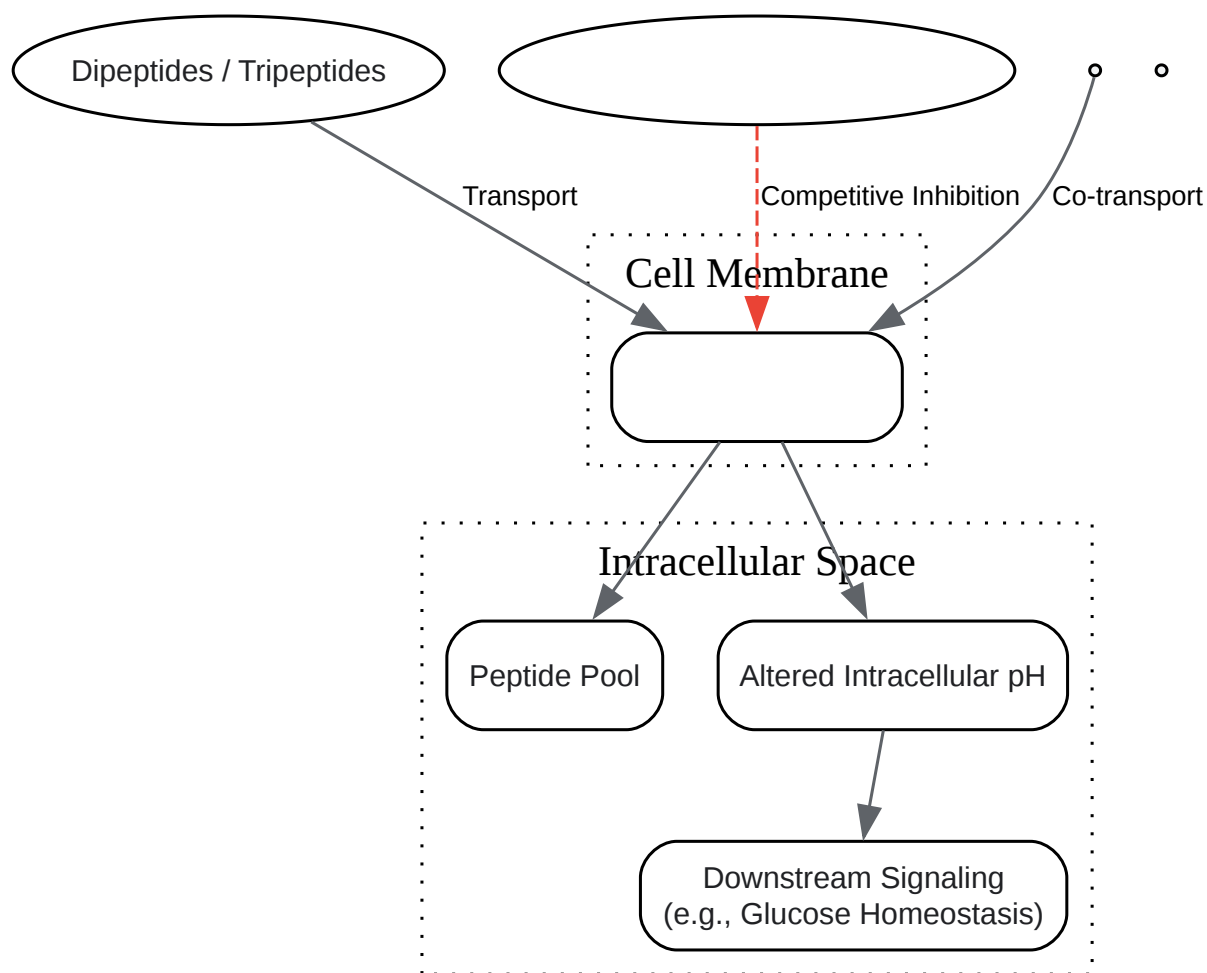
Property	Value
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	151.16 g/mol
CAS Number	56-91-7
IUPAC Name	4-(aminomethyl)benzoic acid
Appearance	Beige powder
Melting Point	>300 °C
Solubility	Slightly soluble in water. Insoluble in ethanol, benzene, and chloroform.
pKa	3.8 (acidic), 10.3 (basic)

Biological Activity and Mechanisms of Action

4-(Aminomethyl)benzoic acid exhibits two primary biological activities: inhibition of the peptide transporter 1 (PepT1) and antifibrinolytic effects. The isotopically labeled form is an invaluable tool for elucidating the precise mechanisms and pharmacokinetics of these actions.

Inhibition of Peptide Transporter 1 (PepT1)

4-(Aminomethyl)benzoic acid acts as a competitive inhibitor of PepT1, a proton-coupled oligopeptide transporter found primarily in the small intestine and kidney.^[1] It mimics the structure of a dipeptide, allowing it to bind to the transporter, but it is not translocated across the membrane.^[1] Inhibition of PepT1 can have significant effects on nutrient absorption and the pharmacokinetics of peptide-based drugs. The downstream signaling effects of PepT1 inhibition by 4-aminomethylbenzoic acid can lead to modulation of intracellular pH and ion gradients, which in turn can influence cellular signaling pathways, such as those involved in glucose homeostasis.^[2]

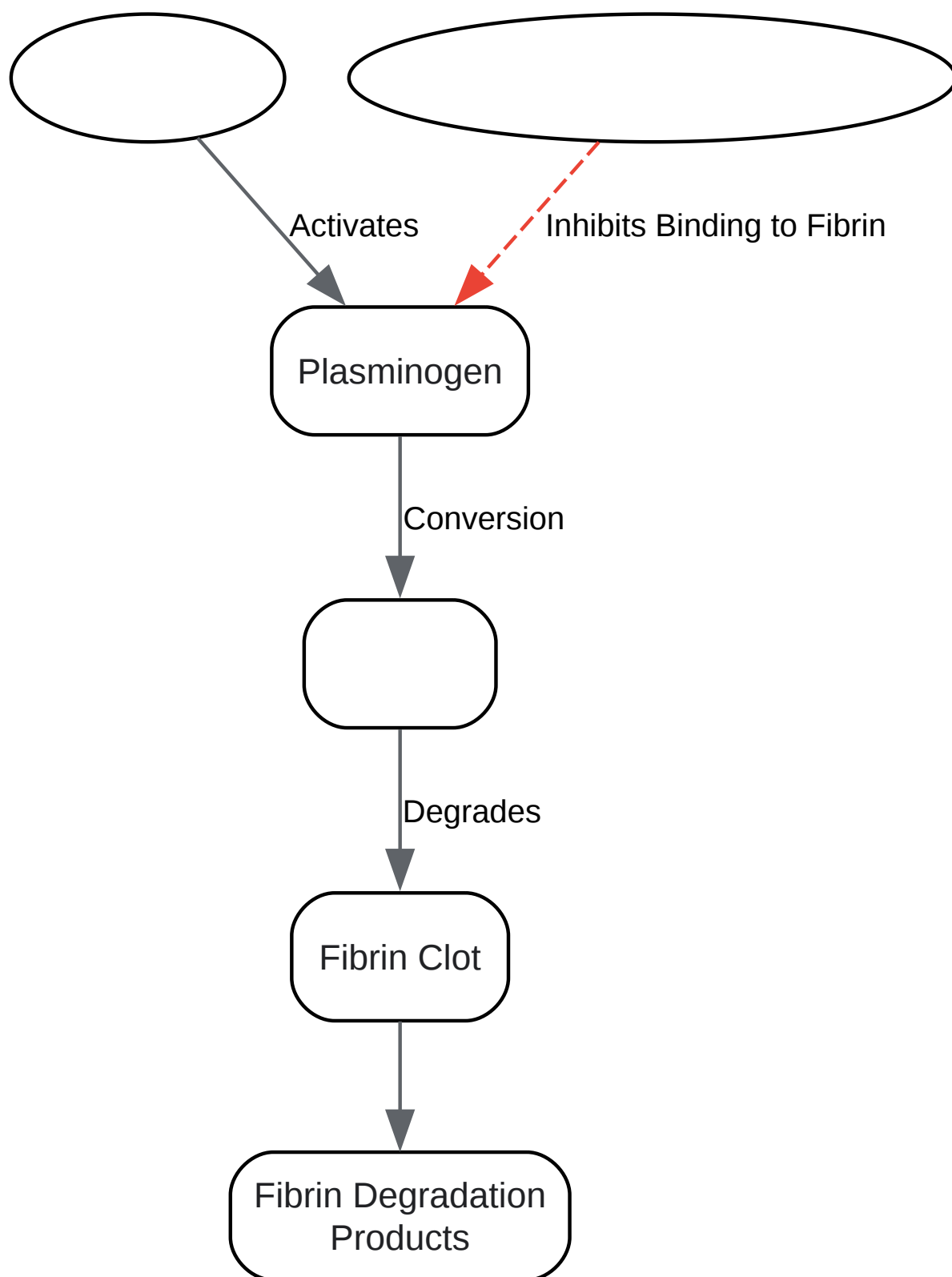


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Caption: Inhibition of PepT1 by 4-(aminomethyl)benzoic acid.

Antifibrinolytic Activity

4-(Aminomethyl)benzoic acid is also a potent antifibrinolytic agent.^[3] It exerts this effect by binding to the lysine-binding sites of plasminogen. This binding prevents plasminogen from converting to plasmin, the primary enzyme responsible for the degradation of fibrin clots. By inhibiting fibrinolysis, 4-(aminomethyl)benzoic acid helps to stabilize blood clots and prevent excessive bleeding.



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Caption: Antifibrinolytic mechanism of 4-(aminomethyl)benzoic acid.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of unlabeled 4-(aminomethyl)benzoic acid with its biological targets.

Target	Parameter	Value	Organism/System	Reference
PepT1	K _i	1.8 ± 0.1 mM	Rabbit (<i>Xenopus laevis</i> oocytes)	[1]
PepT1	K _i	5.1 ± 1.3 mM	Rat (renal brush border membrane vesicles)	[1]

Experimental Protocols

The use of Aminomethylbenzoic acid-13C₂,15N in research necessitates robust experimental protocols. Below are detailed methodologies for its application in mass spectrometry-based proteomics and NMR-based metabolic studies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol describes a general workflow for a SILAC experiment, which can be adapted to study the effects of 4-(aminomethyl)benzoic acid on the proteome. While not a proteinogenic amino acid, the labeled compound can be used to trace specific metabolic pathways or as an internal standard.

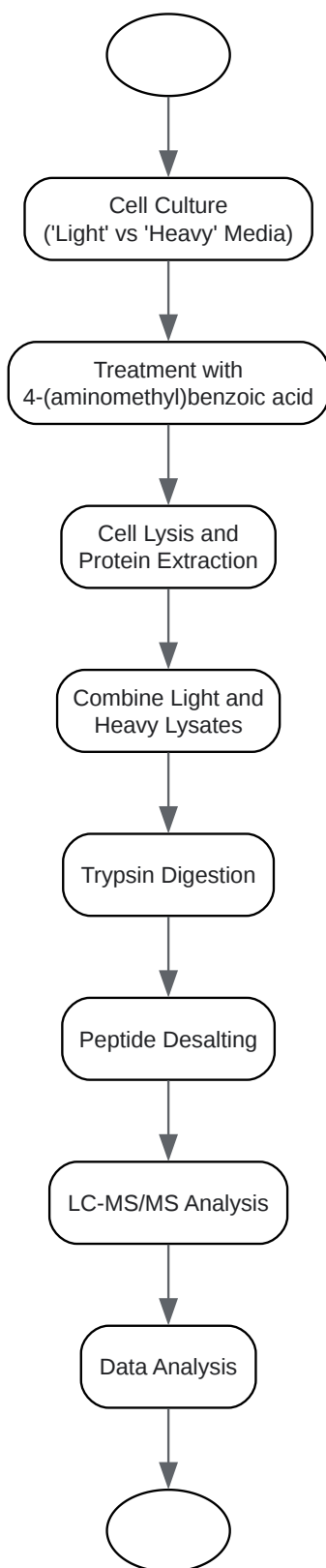
Materials:

- Cell culture medium deficient in specific amino acids (e.g., lysine and arginine)
- "Light" (¹²C₆, ¹⁴N₂) and "Heavy" (¹³C₆, ¹⁵N₂) amino acids
- Aminomethylbenzoic acid-13C₂,15N

- Cell lysis buffer
- Protease inhibitors
- Trypsin
- C18 desalting columns
- LC-MS/MS system

Procedure:

- **Cell Culture and Labeling:** Culture two populations of cells. One in "light" medium and the other in "heavy" medium for at least 6 cell divisions to ensure complete incorporation of the labeled amino acids. Treat one or both populations with 4-(aminomethyl)benzoic acid.
- **Cell Lysis and Protein Extraction:** Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" cell lysates.
- **Protein Digestion:** Digest the combined protein sample with trypsin overnight at 37 °C.
- **Peptide Desalting:** Desalt the resulting peptide mixture using C18 columns.
- **LC-MS/MS Analysis:** Analyze the peptide mixture by LC-MS/MS.
- **Data Analysis:** Identify and quantify peptides and proteins using appropriate software. The ratio of "heavy" to "light" peptide signals reflects the relative abundance of the corresponding protein.



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Caption: Experimental workflow for a SILAC-based proteomics experiment.

NMR-Based Metabolic Tracing

This protocol outlines a general approach for using Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$ as a tracer in NMR-based metabolic studies to investigate its uptake and metabolism.

Materials:

- Cells or organism of interest
- Culture medium or diet supplemented with Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$
- Metabolite extraction buffer (e.g., methanol/chloroform/water)
- NMR buffer with a known concentration of an internal standard (e.g., DSS)
- High-resolution NMR spectrometer

Procedure:

- **Labeling:** Culture cells or maintain an organism with a medium or diet containing a known concentration of Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$ for a defined period.
- **Metabolite Extraction:** Harvest the cells or tissues and perform a metabolite extraction.
- **NMR Sample Preparation:** Lyophilize the metabolite extract and resuspend it in NMR buffer.
- **NMR Data Acquisition:** Acquire ^1H , ^{13}C , and ^{15}N NMR spectra. Heteronuclear correlation experiments (e.g., HSQC, HMBC) will be particularly informative.
- **Data Analysis:** Identify and quantify the labeled compound and any potential metabolites by comparing the spectra to those of standards and analyzing the coupling patterns and chemical shifts of the isotopic labels.

Conclusion

Aminomethylbenzoic acid- $^{13}\text{C}_2,^{15}\text{N}$ is a powerful tool for researchers in drug development and molecular biology. Its stable isotopic labels enable precise tracing and quantification in complex biological systems, facilitating detailed studies of its inhibitory effects on the PepT1

transporter and its antifibrinolytic properties. The experimental protocols and mechanistic insights provided in this guide are intended to support the design and execution of innovative research in these areas.

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References

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